molecular formula C15H16N2O B5836115 2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B5836115
M. Wt: 240.30 g/mol
InChI Key: WQOMNKDELFYTQR-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(dimethylamino)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one, commonly known as DMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAC is a carbazole derivative that has been synthesized through several methods and has been extensively studied for its biochemical and physiological effects, mechanism of action, and future directions.

Mechanism of Action

The exact mechanism of action of DMAC is not fully understood. However, it has been suggested that DMAC may exert its anti-cancer and anti-inflammatory effects through the inhibition of various enzymes and signaling pathways, including the NF-κB signaling pathway.
Biochemical and Physiological Effects:
DMAC has been found to exhibit several biochemical and physiological effects. DMAC has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DMAC has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, DMAC has been shown to exhibit antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

DMAC has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, DMAC also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of DMAC. One potential direction is the development of DMAC-based organic materials for use in organic electronics. Another potential direction is the further study of DMAC's anti-cancer and anti-inflammatory properties, including its potential use in combination with other anti-cancer and anti-inflammatory agents. Additionally, the development of new synthesis methods for DMAC may also be a future direction for research.

Synthesis Methods

DMAC can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2-aminobenzophenone with dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst. DMAC can also be synthesized through a modified Fischer indole synthesis, which involves the reaction of indole with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

DMAC has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. DMAC has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. DMAC has also been used as a building block for the synthesis of various organic materials, including organic semiconductors and light-emitting diodes.

properties

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOMNKDELFYTQR-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CCC2=C(C1=O)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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